

(-)-2-butanol safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Butanol

Cat. No.: B080176

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **(-)-2-Butanol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **(-)-2-butanol**, tailored for laboratory and drug development environments. It includes detailed physical, chemical, and toxicological data, as well as established protocols for safe handling, peroxide management, and emergency procedures.

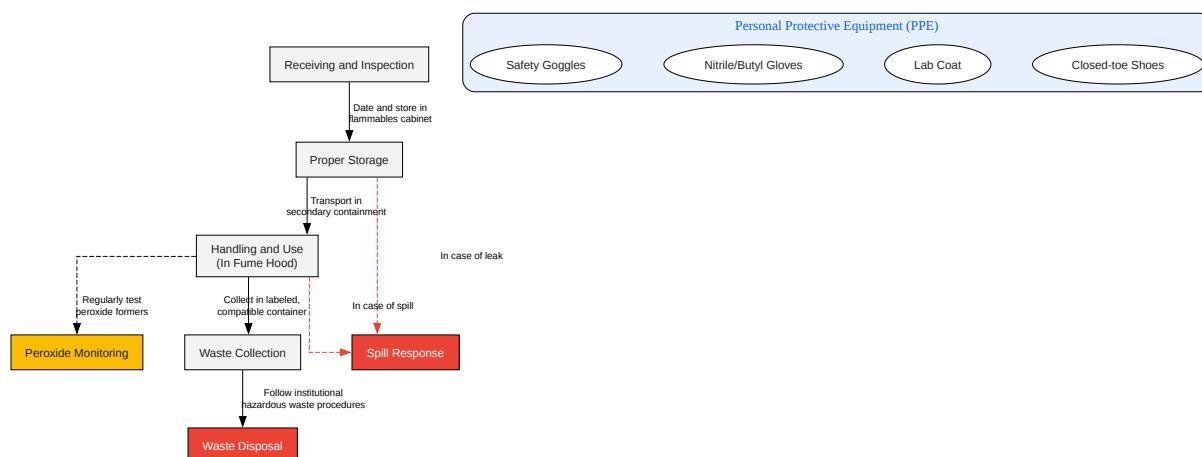
Quantitative Safety Data

A summary of key quantitative safety and property data for **(-)-2-butanol** is presented in Table 1. This information is critical for risk assessment and the design of safe experimental procedures.

Table 1: Quantitative Safety and Property Data for **(-)-2-Butanol**

Property	Value	Source(s)
Chemical Formula	C ₄ H ₁₀ O	[1][2]
Molecular Weight	74.12 g/mol	[1][2]
Appearance	Colorless liquid	[3]
Odor	Characteristic, alcohol-like	[3]
Boiling Point	98-102 °C	[1][4]
Melting Point	-115 °C	[1][4]
Flash Point	24 °C (closed cup)	[3][4]
Autoignition Temperature	390 - 406 °C	[1][3]
Lower Explosive Limit (LEL)	1.4 - 1.7 % (v/v)	[1][5][6]
Upper Explosive Limit (UEL)	9.0 - 9.8 % (v/v)	[1][5][6]
Vapor Pressure	17 hPa (12.75 mmHg) at 20 °C	[1][4]
Vapor Density	~2.6 (Air = 1)	[2]
Density	0.808 - 0.81 g/cm ³ at 20 °C	[1][4]
Water Solubility	125 g/L at 20 °C	[1][4]
log P (octanol/water)	0.61	[1][4]
LD50 (Oral, Rat)	2,054 - 6,480 mg/kg	[7][8][9]
LD50 (Dermal, Rat)	>2,000 mg/kg	[8][10]
LC50 (Inhalation, Rat)	48.5 mg/L for 4 hours	[10][11]

GHS Hazard Classification


(-)-2-Butanol is classified under the Globally Harmonized System (GHS) with the following hazards.[2][8]

- Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

- Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness)[2]

Safe Handling and Storage Workflow

A systematic approach to handling **(-)-2-butanol** from receipt to disposal is crucial for laboratory safety. The following workflow diagram illustrates the key stages and associated safety precautions.

[Click to download full resolution via product page](#)

A workflow for the safe handling of **(-)-2-butanol**.

Experimental Protocols

Detailed methodologies for key safety-related procedures are provided below. These protocols should be incorporated into institution-specific Standard Operating Procedures (SOPs).

Protocol for Peroxide Detection

(-)-2-Butanol is known to form explosive peroxides upon prolonged exposure to air and light.[\[7\]](#) [\[12\]](#) Regular testing is mandatory, especially for containers that have been open for more than 12 months.[\[12\]](#)

Method A: Potassium Iodide Test[\[7\]](#)

This qualitative test indicates the presence of peroxides.

- Materials:
 - Sample of **(-)-2-butanol**
 - Glacial acetic acid
 - Sodium iodide (NaI) or Potassium iodide (KI) crystals
 - Test tube or small vial
- Procedure:
 - In a clean test tube, add 1-2 mL of the **(-)-2-butanol** sample to be tested.
 - Add an equal volume of glacial acetic acid.
 - Add approximately 0.1 g of NaI or KI crystals and mix.
 - Observe the color of the solution.

- No color change: Peroxides are not detected.
- Pale yellow color: Low concentration of peroxides present.
- Brown color: High and potentially dangerous concentration of peroxides present.[\[7\]](#)

Note: Always prepare the iodide-acetic acid mixture at the time of the test to avoid false positive results due to air oxidation.[\[7\]](#) Commercial peroxide test strips offer a semi-quantitative alternative and should be used according to the manufacturer's instructions.

Protocol for Peroxide Removal

If peroxides are detected at a concentration above 25 ppm, the solvent should ideally be disposed of as hazardous waste.[\[13\]](#) For situations where peroxide removal is necessary, the following procedure can be used.

Method: Alumina Column Chromatography[\[9\]](#)[\[14\]](#)

This method is effective for removing hydroperoxides.

- Materials:
 - Peroxide-containing **(-)-2-butanol**
 - Activated basic alumina (80-mesh)
 - Chromatography column (e.g., 2 cm diameter x 30 cm length)
 - Glass wool or fritted disc
 - Collection flask
 - Peroxide test strips or KI solution for verification
- Procedure:
 - Set up the chromatography column in a fume hood.
 - Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

- Prepare a slurry of activated alumina in a peroxide-free solvent (e.g., hexane) and pour it into the column to create a packed bed of approximately 80 g of alumina.
- Allow the solvent to drain until it is level with the top of the alumina bed.
- Carefully add the peroxide-containing **(-)-2-butanol** to the top of the column.
- Allow the solvent to pass through the alumina bed under gravity.
- Collect the purified solvent in a clean, appropriately labeled collection flask.
- Test the collected solvent for the presence of peroxides to confirm their removal.
- Crucially, the used alumina should be considered hazardous. It should be immediately slurried with a dilute acidic solution of ferrous sulfate before disposal to decompose any adsorbed peroxides.[9]

Protocol for Laboratory-Scale Spill Cleanup

This protocol is for small, incidental spills (less than 500 mL) that can be safely managed by trained laboratory personnel.[3] For larger spills, evacuate the area and contact emergency services.

- Materials:
 - Chemical spill kit containing:
 - Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[1][10]
 - Plastic dustpan and scoop (non-sparking)
 - Heavy-duty sealable plastic bags or a labeled waste container
 - Personal Protective Equipment (PPE):
 - Splash goggles and face shield
 - Chemical-resistant gloves (heavy-duty nitrile or butyl rubber)

- Flame-retardant lab coat
- Closed-toe shoes
- Procedure:
 - Alert Personnel: Immediately alert others in the vicinity of the spill.
 - Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners, electrical equipment).[3][5] Do not operate switches if vapors are concentrated.
 - Ensure Ventilation: Work in a well-ventilated area. If in a fume hood, ensure it is operational. If in an open lab, increase ventilation if it is safe to do so.
 - Don PPE: Put on the appropriate PPE before approaching the spill.
 - Contain the Spill: Create a dike around the spill using absorbent material to prevent it from spreading.[3][6]
 - Absorb the Liquid: Gently cover the spill with additional absorbent material, working from the outside in.[1][10]
 - Collect the Waste: Once the liquid is fully absorbed, use a non-sparking scoop and dustpan to collect the material.[6]
 - Package for Disposal: Place the contaminated absorbent material into a heavy-duty plastic bag or a designated, labeled hazardous waste container.[5][6] Seal it securely.
 - Decontaminate the Area: Clean the spill surface with soap and water.
 - Dispose of Waste: The sealed container of spill debris must be disposed of as hazardous waste according to institutional guidelines.
 - Restock: Replenish the spill kit with any used items.

First Aid Measures

In the event of exposure to **(-)-2-butanol**, the following first aid measures should be taken immediately.[2]

- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
- Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Disposal Considerations

(-)-2-Butanol and any materials contaminated with it must be disposed of as hazardous waste. [10][15]

- Collect waste **(-)-2-butanol** in a clearly labeled, sealed, and compatible container.
- Do not mix with incompatible waste streams.
- Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. qmull.ac.uk [qmull.ac.uk]

- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. westlab.com [westlab.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. wikieducator.org [wikieducator.org]
- 8. US4202938A - Procedure for the quantitative determination of hydrogen peroxide concentration in aqueous solutions - Google Patents [patents.google.com]
- 9. uwyo.edu [uwyo.edu]
- 10. carlroth.com [carlroth.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 14. my.alfred.edu [my.alfred.edu]
- 15. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [(-)-2-butanol safety and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080176#2-butanol-safety-and-handling-precautions\]](https://www.benchchem.com/product/b080176#2-butanol-safety-and-handling-precautions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com